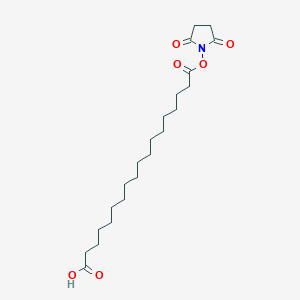

18-((2,5-Dioxopyrrolidin-1-yl)oxy)-18-oxooctadecanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

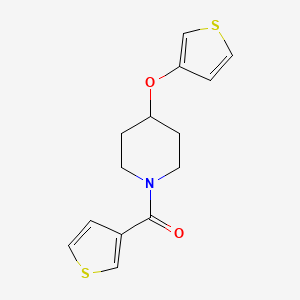

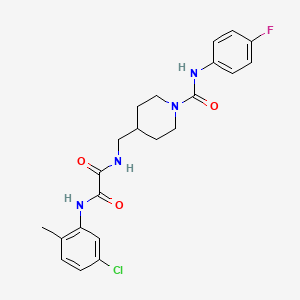

The compound seems to be a derivative of 2,5-Dioxopyrrolidin-1-yl . These types of compounds are often used in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of similar compounds often involves a pyrrolidinone ring, which is a five-membered lactam structure .Wissenschaftliche Forschungsanwendungen

Mass Spectrometry and Diagnostic Ions The mass spectra of pyrrolidides of oxy, hydroxy, and trimethylsilyloxy octadecanoic acids have been studied to understand their fragmentation patterns. Such research aids in the identification of fatty acids in complex mixtures by providing diagnostic ions characteristic of the position of functional groups along the carbon chain. This technique is crucial for elucidating the structure of new compounds and understanding their chemical behavior (Tulloch, 1985).

Plant Biology and Biochemistry Epoxyoctadecanoic acids have been identified in plant cutins and suberins, where they play a significant role in the structural integrity and defense mechanisms of plant tissues. Research into such compounds helps in understanding plant resilience to environmental stresses and pathogens, potentially leading to advances in agricultural sciences and plant biotechnology (Holloway & Deas, 1973).

Radiolabeling and Imaging In medical research, the development of novel fluorine-18 prosthetic groups for radiolabeling proteins and peptides showcases the application of similar compounds in diagnostic imaging. Such advances are vital for the non-invasive study of biological processes, including the progression of diseases like Alzheimer's (Carberry et al., 2011).

Oxidative DNA Damage The study of singlet oxygen-induced oxidation of cellular DNA highlights the importance of understanding oxidative stress at the molecular level. Research into the mechanisms of oxidative damage can inform the development of therapies for conditions associated with oxidative stress (Ravanat et al., 2000).

Catalysis and Organic Synthesis The catalytic properties of enzymes and chemical reactions involving oxygen transfer are critical for synthesizing and modifying organic compounds, including fatty acids and their derivatives. Studies in this area contribute to the development of new synthetic routes and the understanding of reaction mechanisms, which are fundamental in organic chemistry and industrial applications (Khenkin & Neumann, 2008).

Wirkmechanismus

Target of Action

The primary target of 18-((2,5-Dioxopyrrolidin-1-yl)oxy)-18-oxooctadecanoic acid is the folate receptor—α (FRα) . FRα is a protein that is overexpressed on the surface of epithelial tumor cells including ovarian, endometrial, triple-negative breast, and non-small-cell lung cancers .

Mode of Action

The compound interacts with its target, the FRα, through a specific mechanism. It is part of an antibody-drug conjugate (ADC) that includes a humanized anti-FRα monoclonal antibody of IgG1k subtype . This allows the compound to bind specifically to the FRα, leading to internalization of the ADC and release of the cytotoxic payload within the cancer cell .

Biochemical Pathways

The compound affects the pathways associated with the folate receptor—α (FRα). The interaction with FRα leads to the internalization of the ADC and the release of the cytotoxic payload within the cancer cell . This results in cell death, thereby inhibiting the growth of the cancer cells .

Pharmacokinetics

It’s worth noting that the compound has shown very good permeability in the parallel artificial membrane permeability assay test, excellent metabolic stability on human liver microsomes (hlms), and no significant influence on cyp3a4/cyp2d6 activity .

Result of Action

The result of the action of this compound is the inhibition of cancer cell growth. By specifically targeting FRα-positive cancer cells and releasing a cytotoxic payload within these cells, the compound induces cell death . This leads to a reduction in the size of the tumor and potentially to the elimination of the cancer.

Action Environment

The action of this compound is influenced by the environment in which it is used. For instance, the compound is stored under nitrogen at -20°C . This suggests that the stability and efficacy of the compound could be affected by factors such as temperature and the presence of certain gases.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

18-(2,5-dioxopyrrolidin-1-yl)oxy-18-oxooctadecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO6/c24-19-17-18-20(25)23(19)29-22(28)16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-21(26)27/h1-18H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOQSIYQNSSVBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2976306.png)

![4-bromo-2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2976310.png)

![1-(2-ethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2976315.png)

![3-{5-[(dibutylamino)methyl]furan-2-yl}-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2976317.png)

![N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide](/img/structure/B2976324.png)

![N-(4-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2976325.png)